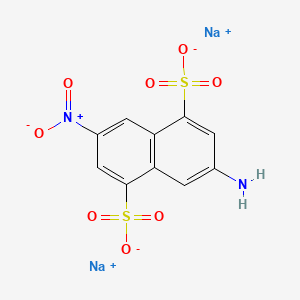
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H6N2Na2O8S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of amino, nitro, and disulphonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt typically involves several steps:
Sulfonation: Naphthalene undergoes sulfonation to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated to introduce the nitro group.
Separation of Isomers: Magnesium salts are used to separate the isomers.
Formation of Sodium Salt: The separated isomer is converted to its sodium salt form using sodium hydroxide.
Reduction: The nitro group is reduced to an amino group using iron powder in a hydrochloric acid medium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in hydrochloric acid is commonly used for reduction reactions.
Substitution: Sulfonyl chlorides and amines are used in substitution reactions to form various derivatives.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, sulfonamides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme reactions and as a fluorescent probe.
作用機序
The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid groups can enhance solubility and reactivity. These interactions enable the compound to participate in various biochemical pathways and reactions.
類似化合物との比較
Similar Compounds
3-Aminonaphthalene-1,5-disulphonic acid: Similar structure but lacks the nitro group.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Different position of amino and sulfonic acid groups.
3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is unique due to the presence of both amino and nitro groups along with disulphonic acid groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.
特性
CAS番号 |
83949-47-7 |
|---|---|
分子式 |
C10H6N2Na2O8S2 |
分子量 |
392.3 g/mol |
IUPAC名 |
disodium;3-amino-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8N2O8S2.2Na/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20;;/h1-4H,11H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChIキー |
KYTPKZPXPUPICJ-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















